1,1,1-Triethoxy-3-methoxypropane

Description

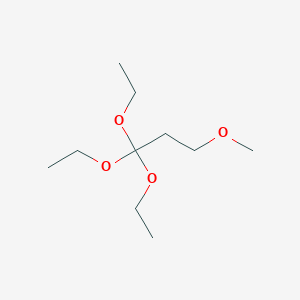

1,1,1-Triethoxy-3-methoxypropane is an ether derivative of propane featuring three ethoxy groups (-OCH₂CH₃) at the first carbon and a methoxy group (-OCH₃) at the third carbon. These analogs are widely used in organic synthesis, pharmaceuticals, and material science due to their reactivity and stability .

Properties

CAS No. |

89609-27-8 |

|---|---|

Molecular Formula |

C10H22O4 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1,1,1-triethoxy-3-methoxypropane |

InChI |

InChI=1S/C10H22O4/c1-5-12-10(13-6-2,14-7-3)8-9-11-4/h5-9H2,1-4H3 |

InChI Key |

ASHZMAOLSNCSOU-UHFFFAOYSA-N |

SMILES |

CCOC(CCOC)(OCC)OCC |

Canonical SMILES |

CCOC(CCOC)(OCC)OCC |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Trends

- Fluorinated Analogs : Recent studies highlight 3,3-Diethoxy-1,1,1-trifluoropropane as a precursor for agrochemicals and liquid crystals, leveraging its trifluoromethyl group’s electron-deficient nature .

- Safety Profiles : Methoxy-dominant compounds (e.g., 1,1,3,3-Tetramethoxypropane ) generally exhibit lower toxicity compared to halogenated analogs, aligning with trends observed in toxicological databases .

- Market Availability : Suppliers like Veeprho and GLPBIO prioritize fluorinated and methoxy/ethoxy derivatives for research-scale applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,1,1-Triethoxy-3-methoxypropane, and how can its structural integrity be verified?

- Synthesis : Use nucleophilic substitution reactions under anhydrous conditions, leveraging ethoxide and methoxide precursors. Monitor reaction progress via thin-layer chromatography (TLC).

- Characterization : Confirm structure using and , focusing on chemical shifts for ethoxy (δ ~1.2 ppm for CH, δ ~3.5 ppm for OCH) and methoxy groups (δ ~3.3 ppm). Mass spectrometry (MS) can validate molecular weight .

Q. How should this compound be handled and stored to maintain stability?

- Storage : Store at 2–8°C in airtight, amber vials to prevent hydrolysis or oxidation. Use inert gas (e.g., argon) for long-term storage of bulk material.

- Handling : Prepare stock solutions in anhydrous solvents (e.g., dry THF or DCM) to avoid moisture-induced degradation. Pre-cool solvents to 4°C for improved solubility .

Q. What analytical techniques are critical for assessing purity, and how can contaminants be minimized?

- Purity Assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to detect impurities. Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile byproducts.

- Contaminant Mitigation : Recrystallize from hexane/ethyl acetate mixtures. Ensure precursor purity (>98%) and use molecular sieves during synthesis .

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, temperature) influence the reactivity of this compound in cross-coupling reactions?

- Temperature Effects : Elevated temperatures (>60°C) accelerate hydrolysis of ethoxy groups, reducing selectivity. Optimize at 25–40°C for controlled reactivity.

- pH Sensitivity : Acidic conditions (pH < 4) promote protonation of methoxy oxygen, enhancing electrophilicity. Neutral or mildly basic conditions (pH 7–9) stabilize intermediates in SN2 mechanisms .

Q. What solvent systems stabilize this compound during prolonged reactions, and how does solvent polarity affect its stability?

- Stability : Non-polar solvents (e.g., toluene) reduce hydrolysis but may limit solubility. Polar aprotic solvents (e.g., DMF) improve solubility but require strict anhydrous conditions.

- Data : Solubility in toluene is ~50 mg/mL at 25°C, while DMF achieves >200 mg/mL. Monitor decomposition via peak broadening over time .

Q. How does the electronic influence of ethoxy vs. methoxy substituents affect regioselectivity in nucleophilic attacks?

- Electronic Effects : Ethoxy groups are stronger electron donors than methoxy, directing nucleophiles to the less hindered position (C-3 methoxy site). DFT calculations can map electrostatic potential surfaces to predict reactivity.

- Case Study : Compare with 1,1,1-Trifluoro-3,3-dimethoxypropane, where electron-withdrawing CF groups shift selectivity to ethoxy sites .

Q. What advanced spectroscopic methods resolve structural ambiguities in derivatives of this compound?

- 2D NMR : Use HSQC and HMBC to correlate methoxy protons with adjacent carbons. NOESY identifies spatial proximity between ethoxy and methoxy groups.

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives. Compare with PubChem data for analogous compounds (e.g., 3,3-diethoxy-1,1,1-trifluoropropane) .

Q. How can conflicting data on reaction yields be reconciled when scaling up synthesis?

- Root Cause Analysis : Identify batch-specific impurities (e.g., residual catalysts) via ICP-MS or EDX. Optimize stoichiometry using Design of Experiments (DoE) to account for non-linear scaling effects.

- Case Study : Purity >98% (via HPLC) correlates with >80% yield in small-scale reactions but drops to 60% at pilot scale due to heat transfer inefficiencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.